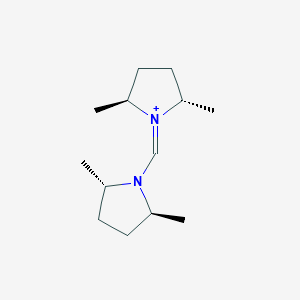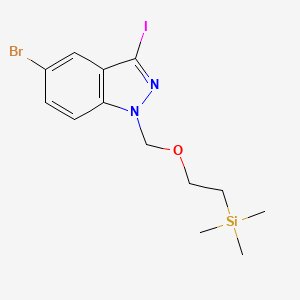
Zinc chloride, hydrate
Overview
Description
Zinc Chloride Hydrate (ZnCl2·nH2O) is a colorless or white crystalline solid . It is highly soluble in water . It is used as a soldering flux and metal etchant. It is also employed in preserving anatomical specimens, wood preservatives, deodorant, disinfecting and embalming materials .
Synthesis Analysis
The crystallization of the R = 3 hydrate of zinc chloride, [Zn (OH 2) 6 ] [ZnCl 4], is measured by time-resolved synchrotron x-ray diffraction, time-resolved neutron diffraction, and by differential scanning calorimetry . The transformation of Zn 5 (OH) 8 Cl 2 ·H 2 O to ZnO has been studied using in situ real-time synchrotron radiation XRD .Molecular Structure Analysis
Zinc Chloride Hydrate features ionic bonding between the zinc cation (Zn 2+) and the chloride anions (Cl –) . The structure of a ZnCl 2 molecule is illustrated in the source .Chemical Reactions Analysis
Zinc Chloride Hydrate reacts with ammonia to form complexes . It also decomposes on heating liberating HCl . The transformation of Zn 5 (OH) 8 Cl 2 ·H 2 O to ZnO has been studied .Physical And Chemical Properties Analysis
Zinc Chloride Hydrate is a white hygroscopic and very deliquescent crystalline solid . It has a density of 2.907 g/cm 3 . It has a melting point of 290 °C and a boiling point of 732 °C . It is soluble in water, ethanol, glycerol, and acetone .Mechanism of Action
Target of Action
Zinc chloride hydrate primarily targets various enzymes and proteins in the body. Zinc is a component of approximately 3000 human proteins . It performs catalytic, structural, and regulatory roles in the body .
Mode of Action
Zinc chloride hydrate interacts with its targets in several ways. It performs catalytic roles by participating in enzymatic reactions. Structurally, it is a crucial component of many proteins. It also has regulatory roles, influencing the expression of various genes . For instance, in a promyelocytic leukemia cell line, zinc enhances the up-regulation of A20 mRNA, which, via the TRAF pathway, decreases NF-kappaB activation, leading to decreased gene expression and generation of TNF-α, IL-1β, and IL-8 .
Biochemical Pathways
Zinc chloride hydrate affects numerous biochemical pathways. It is involved in protein synthesis, nucleic acid metabolism including DNA synthesis, gene transcription, cell proliferation and differentiation, and mitosis . Zinc is also cytoprotective against reactive oxygen species mediated apoptosis through the action of metallothioneins .
Pharmacokinetics
Zinc chloride hydrate is approximately 33% orally bioavailable in humans, but bioavailability can vary between patients and depending on current zinc levels . Most zinc in the body is reabsorbed, indicating a long duration of action .
Result of Action
The action of zinc chloride hydrate results in various molecular and cellular effects. It restores mucosal barrier integrity, restores enterocyte brush-border enzyme activity, promotes the production of antibodies, and promotes the production of circulating lymphocytes against intestinal pathogens . Zinc also directly affects ion channels as a potassium channel blocker of cAMP-mediated chlorine secretion .
Action Environment
The action of zinc chloride hydrate can be influenced by various environmental factors. For instance, the presence of oxygen can cause zinc chloride to oxidize to zinc oxide above 400 °C . Furthermore, the solubility of zinc chloride hydrate in water can affect its action, efficacy, and stability .
Advantages and Limitations for Lab Experiments
Zinc chloride, hydrate has various advantages and limitations for lab experiments. One advantage is that it is a highly soluble compound, which means that it can be easily dissolved in water and other solvents. This property makes it suitable for various applications, including chemical synthesis and catalysis. However, one limitation is that it is a highly hygroscopic compound, which means that it absorbs moisture from the air. This property makes it difficult to handle and store, as it can become contaminated with water and other impurities.
Future Directions
There are various future directions for the research and development of zinc chloride, hydrate. One direction is the synthesis of new zinc chloride-based catalysts for chemical reactions, which can improve the efficiency and selectivity of the reactions. Another direction is the development of new zinc chloride-based disinfectants and preservatives for medical, dental, and food applications, which can improve the safety and efficacy of these products. Moreover, the role of this compound in various physiological processes, including immune function and wound healing, needs to be further explored to develop new therapeutic applications.
Conclusion
In conclusion, this compound is a versatile and important chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has immense potential for the development of new catalysts, disinfectants, preservatives, and therapeutic agents. Further research and development in this field can lead to significant advancements in various industries and benefit society as a whole.
Scientific Research Applications
Zinc chloride, hydrate has various scientific research applications, including its use as a catalyst in chemical reactions, a disinfectant in medical and dental settings, and a preservative in food and beverages. This compound is also used in the production of various chemicals, including ethyl acetate, phenol, and carbon tetrachloride. Moreover, this compound is used in the synthesis of various organic compounds, including alkyl chlorides, benzyl chlorides, and acyl chlorides.
Safety and Hazards
properties
IUPAC Name |
zinc;dichloride;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.H2O.Zn/h2*1H;1H2;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSMNMOHKSNOKO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Cl-].[Cl-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H2OZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
21351-91-7 | |
| Record name | Zinc chloride (ZnCl2), hydrate (2:3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21351-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60723824 | |
| Record name | Zinc chloride--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60723824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29604-34-0, 21351-91-7 | |
| Record name | Zinc chloride (ZnCl2), hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29604-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc chloride--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60723824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc chloride (ZnCl2), hydrate (2:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzene, 2,3-difluoro-1-propoxy-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-](/img/structure/B1507088.png)
![(3aR,4S,7R,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1507094.png)

![3-Bromo-2-methylthieno[2,3-c]pyridine](/img/structure/B1507100.png)

![Dichlorobis[bis(trimethylsilyl)amino] zirconium(IV)](/img/structure/B1507104.png)

![Tert-butyl 2-(chloromethyl)-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B1507107.png)
![Propanoic acid, 3-[[bis(2-methylpropoxy)phosphinothioyl]thio]-2-methyl-](/img/structure/B1507109.png)

